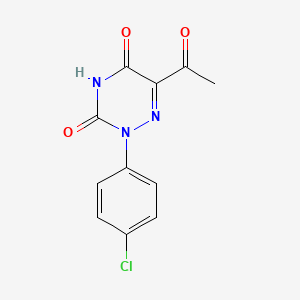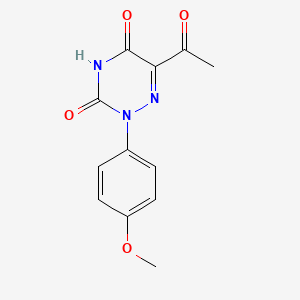
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine
Übersicht
Beschreibung
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine is a chemical compound . It is a derivative of quinazoline, a class of organic compounds that are widely studied due to their significant biological activities .
Molecular Structure Analysis
The molecular structure of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine can be represented by the SMILES stringClC1=CC2=NC=CC(NC3CCC(C)CC3)=C2C=C1 . The empirical formula is C16H19ClN2 and the molecular weight is 274.79 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Pharmaceuticals
A series of quinazolin-4(3H)-one derivatives, which include variations of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine, were synthesized to explore their diuretic activity. For instance, compounds like 7b exhibited significant diuretic activity, highlighting the potential of such derivatives in the development of new diuretics (Maarouf, El‐Bendary, & Goda, 2004).
Antimicrobial and Anti-inflammatory Properties
Quinazoline derivatives have been synthesized and tested for various biological activities including antimicrobial and anti-inflammatory effects. For example, certain quinazoline-4-one/4-thione derivatives have shown promising results against microbes and in reducing pain and inflammation (Dash, Dash, Laloo, & Medhi, 2017). This illustrates the potential of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine derivatives in the development of new drugs with antimicrobial and anti-inflammatory properties.
Anticancer Applications
The quinazoline framework, including derivatives of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine, has been explored for anticancer applications. Some studies have focused on the synthesis and characterization of quinazoline derivatives for their potential as anticancer agents. For instance, specific quinazoline compounds have demonstrated remarkable activity against certain cancer cell lines, indicating their potential in cancer therapy (Noolvi & Patel, 2013).
Chemical Synthesis and Modification
Quinazoline derivatives, including the 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine, are also significant in chemical research for their versatility in synthesis and modification. Studies have explored various methods for synthesizing and modifying these compounds, revealing their adaptability for different pharmaceutical and medicinal applications (Garlapati et al., 2012).
Zukünftige Richtungen
Quinazoline derivatives have drawn significant attention in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine. This could potentially lead to the development of new therapeutic agents.
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
This inhibition occurs at sub-minimum inhibitory concentrations, suggesting that the compound interacts with the quorum sensing system of the bacteria .
Biochemical Pathways
It has been found that quinazolinone derivatives can decrease cell surface hydrophobicity, curtailing the production of exopolysaccharide, a major component of the matrix binding biofilm components together . They also impede the twitching motility of Pseudomonas cells, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
Quinazolinone derivatives have been shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth . This suggests that these compounds have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Eigenschaften
IUPAC Name |
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-9-3-4-10-11(5-9)15-7-16-12(10)14-6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFUVGWLRJOTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239800 | |
| Record name | 7-Chloro-N-(cyclopropylmethyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine | |
CAS RN |
477870-11-4 | |
| Record name | 7-Chloro-N-(cyclopropylmethyl)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(cyclopropylmethyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)
![4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3037293.png)



![7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine](/img/structure/B3037300.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B3037303.png)